2,2',2''-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) trichloride
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Overview
Description
2,2’,2’'-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) trichloride is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
The synthesis of 2,2’,2’'-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) trichloride typically involves the sequential nucleophilic substitution of cyanuric chloride by O-, N-, and S-centered nucleophiles . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2’,2’'-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) trichloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential use as a drug candidate due to its ability to interact with specific biological targets. In medicine, it may be explored for its therapeutic properties, such as anti-cancer or anti-inflammatory effects. In industry, it can be used as a precursor for the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other triazine derivatives, 2,2’,2’'-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) trichloride exhibits unique structural features that contribute to its distinct properties. Similar compounds include 1,3,5-triazine-2,4,6-triamine (melamine), 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid), and 2,4,6-trimethyl-1,3,5-triazine. These compounds share the triazine core but differ in their substituents, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
80587-85-5 |
---|---|
Molecular Formula |
C60H63Cl3N12 |
Molecular Weight |
1058.6 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris[4-[[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]amino]phenyl]-1,3,5-triazine-2,4,6-triamine;trichloride |
InChI |
InChI=1S/C60H60N12.3ClH/c1-58(2)46-16-10-13-19-49(46)70(7)52(58)34-37-61-40-22-28-43(29-23-40)64-55-67-56(65-44-30-24-41(25-31-44)62-38-35-53-59(3,4)47-17-11-14-20-50(47)71(53)8)69-57(68-55)66-45-32-26-42(27-33-45)63-39-36-54-60(5,6)48-18-12-15-21-51(48)72(54)9;;;/h10-39H,1-9H3,(H3,64,65,66,67,68,69);3*1H |
InChI Key |
VXIAUDAZVJCUBR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/NC3=CC=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)N/C=C/C6=[N+](C7=CC=CC=C7C6(C)C)C)NC8=CC=C(C=C8)N/C=C/C9=[N+](C1=CC=CC=C1C9(C)C)C)C.[Cl-].[Cl-].[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC=CC6=[N+](C7=CC=CC=C7C6(C)C)C)NC8=CC=C(C=C8)NC=CC9=[N+](C1=CC=CC=C1C9(C)C)C)C)C.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
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